
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a trimethylsilyloxymethyl group attached to the pyrrolidin-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with trimethylsilyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyloxymethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a hydroxymethyl group instead of a trimethylsilyloxymethyl group.
(5S)-5-(methoxymethyl)pyrrolidin-2-one: Contains a methoxymethyl group.
(5S)-5-(ethoxymethyl)pyrrolidin-2-one: Contains an ethoxymethyl group.
Uniqueness
(5S)-5-(trimethylsilyloxymethyl)pyrrolidin-2-one is unique due to the presence of the trimethylsilyloxymethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C8H17NO2Si |
|---|---|
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
5-(trimethylsilyloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-6-7-4-5-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
PLQDUGRTOMASNL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

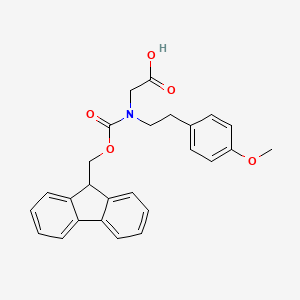
![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
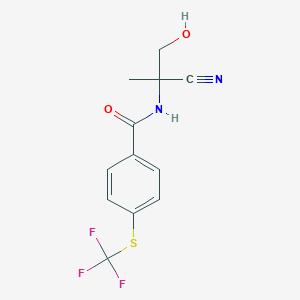
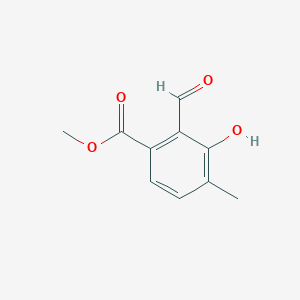
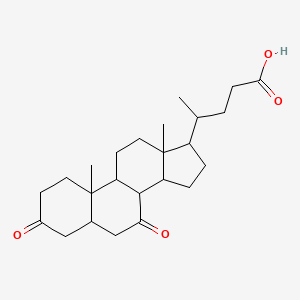
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

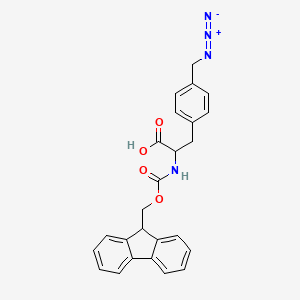
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

